CID 78062753

Description

CID 78062753 is a chemical compound of significant interest in natural product chemistry and pharmacology. The compound was isolated from CIEO (a botanical or synthetic extract) through vacuum distillation, as indicated by its chromatographic profile and mass spectrum .

Properties

Molecular Formula |

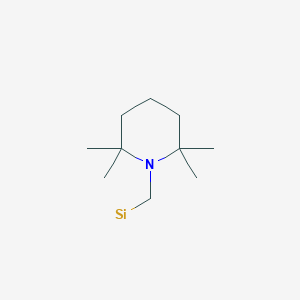

C10H20NSi |

|---|---|

Molecular Weight |

182.36 g/mol |

InChI |

InChI=1S/C10H20NSi/c1-9(2)6-5-7-10(3,4)11(9)8-12/h5-8H2,1-4H3 |

InChI Key |

SAGVTJICUAPMNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC(N1C[Si])(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78062753 involves a multi-step process starting with the preparation of the core structure. The initial step typically involves the formation of a benzoxoloazepinolone scaffold, followed by the introduction of specific functional groups to enhance its inhibitory activity. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The process involves rigorous quality control measures to ensure consistency and purity. The use of automated reactors and continuous flow systems helps in maintaining the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

CID 78062753 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups, enhancing its activity or stability.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others to modify its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties.

Scientific Research Applications

CID 78062753 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study protein kinase D inhibition and its effects on various biochemical pathways.

Biology: Employed in studies involving cell signaling, proliferation, and differentiation.

Medicine: Investigated for its potential therapeutic applications in diseases where protein kinase D plays a crucial role, such as cancer and cardiovascular diseases.

Industry: Utilized in the development of new drugs and therapeutic agents targeting protein kinase D.

Mechanism of Action

CID 78062753 exerts its effects by selectively inhibiting protein kinase D. The compound binds to the active site of protein kinase D, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts various cellular processes, including cell proliferation, migration, and survival, making it a valuable tool in cancer research and therapy.

Comparison with Similar Compounds

Key Differences:

Substituent Groups :

- This compound’s structure (Figure 1A, ) lacks the 30-hydroxyl or methoxy groups seen in oscillatoxin D and its methylated analog. This difference may alter its interaction with biological targets, such as enzyme-binding sites .

- Compared to oscillatoxin E, this compound likely has a larger macrocyclic ring, influencing its solubility and bioavailability .

Synthetic and Isolation Methods: this compound was isolated via vacuum distillation of CIEO (), whereas oscillatoxins are typically extracted from cyanobacteria using chromatographic techniques .

Bioactivity: Oscillatoxin D exhibits potent protein phosphatase inhibition, a trait linked to hepatotoxicity . This compound’s bioactivity remains uncharacterized, but its structural resemblance suggests possible neurotoxic or antiproliferative effects. The methylated analog (CID 185389) shows higher solubility (0.687 mg/ml) compared to oscillatoxin D (0.052 mg/ml), highlighting how minor structural changes impact physicochemical properties .

Detailed Research Findings

Structural Analysis :

- This compound’s mass spectrum (, Figure 1D) indicates a molecular ion peak consistent with a macrocyclic structure, but fragmentation patterns differ from oscillatoxins, suggesting unique ring modifications .

Physicochemical Properties :

- While solubility data for this compound are unavailable, analogs like CAS 7254-19-5 (PubChem ID 252137) exhibit solubility of 0.052 mg/ml, implying that this compound may require formulation enhancements for pharmacological applications .

Toxicological Considerations: Oscillatoxin derivatives are known CYP1A2 inhibitors (). If this compound shares similar functional groups, it may pose drug-drug interaction risks in therapeutic contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.